tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate
Overview
Description
This compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a general structure of R-O-CO-NR’R’‘, where R, R’, and R’’ can be a variety of groups . In this case, the R group is a tert-butyl group, and the NR’R’’ group is a 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl group.
Molecular Structure Analysis
The molecular structure of this compound would include a carbamate group attached to a benzothiazole ring. The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
Carbamates are known to undergo a variety of reactions. They can be hydrolyzed to produce alcohols and amines . They can also participate in reactions with nucleophiles at the carbonyl carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Carbamates, for example, are typically polar due to the presence of the carbonyl and amine groups .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The compound and its derivatives have been used in chemical synthesis, such as the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate through Diels‐Alder reactions, indicating its potential in complex organic synthesis processes (Padwa, Brodney, & Lynch, 2003).
- The compound's structural characteristics, such as crystal packing and hydrogen-bond interactions, have been examined in studies, providing insights into its molecular behavior and potential applications in material science and crystallography (Das et al., 2016).
Sensory Material Development
- Benzothizole modified tert-butyl carbazole derivatives, closely related to the compound , have been synthesized and found to be effective in detecting volatile acid vapors, showcasing its potential in sensory material development and environmental monitoring (Sun et al., 2015).
Thermal and Crystallographic Studies
- Thermal and crystallographic studies have been conducted on similar compounds, which can offer valuable data for understanding the stability and material properties of tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate (Singh, Kant, & Agarwal, 2016).
Catalytic Applications
- Research into the catalytic applications of similar compounds, such as Indium(III) halides catalyzed N-tert-butoxycarbonylation of amines, can provide a framework for exploring the catalytic potential of tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate in organic synthesis and industrial processes (Chankeshwara & Chakraborti, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)14-7-4-5-8-9(6-7)18-10(13)15-8/h7H,4-6H2,1-3H3,(H2,13,15)(H,14,16)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTULJANIYAMDM-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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